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Core Science & Biosynthesis

Foundational

Mechanism of 5-Methoxypyridine-3-sulfonyl fluoride in SuFEx Click Chemistry: A Technical Guide

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, enabling the robust, modular assembly of complex pharmacophores and materials. Among the diverse arr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, enabling the robust, modular assembly of complex pharmacophores and materials. Among the diverse array of SuFEx hubs, heteroaromatic sulfonyl fluorides like 5-Methoxypyridine-3-sulfonyl fluoride (CAS: 1936313-86-8) present unique synthetic utility and mechanistic challenges. This whitepaper provides an in-depth analysis of the synthesis, activation mechanisms, and optimized protocols for utilizing this specific pyridine-based hub, addressing the kinetic bottlenecks traditionally associated with heteroaromatic SuFEx substrates[1].

Chemical Profile & Structural Causality

5-Methoxypyridine-3-sulfonyl fluoride features a highly stable S(VI)-F bond. Due to the strong electronegativity of fluorine, the electron cloud is heavily biased toward the fluorine atom, ensuring that bond cleavage is entirely heterolytic. This prevents the generation of active radical intermediates and confers exceptional thermodynamic stability, allowing the hub to resist reductive biological environments (e.g., GSH-rich conditions)[2].

However, the electron-deficient pyridine ring, combined with the electron-donating methoxy group, creates a complex electronic "push-pull" system. This structure makes it a notably challenging substrate for classic SuFEx conditions, often requiring high catalyst loadings (e.g., DBU) and prolonged reaction times when coupled with aryl silyl ethers[1]. To overcome this, advanced catalytic systems such as Barton's base (BTMG) paired with hexamethyldisilazane (HMDS) have been developed to accelerate the reaction kinetics[3].

Synthesis Workflow: The Palladium-Catalyzed DABSO Route

The preparation of 5-methoxypyridine-3-sulfonyl fluoride relies on a one-pot, palladium-catalyzed sulfination of aryl bromides followed by electrophilic fluorination. This method avoids the use of highly toxic SO2 or SO2F2 gases by utilizing DABSO (DABCO-bis(sulfur dioxide)) as a bench-stable solid SO2 surrogate[4].

Protocol 1: Synthesis of 5-Methoxypyridine-3-sulfonyl fluoride

Self-Validating System: The success of the SO2 insertion can be monitored by the intermediate precipitation of the sulfinate salt before fluorination.

  • Cross-Coupling & SO2 Insertion : Charge a microwave vial with DABSO (0.4 mmol), PdCl2(AmPhos)2 (0.020 mmol, 5 mol%), and 3-bromo-5-methoxypyridine (0.40 mmol).

  • Base Addition : Add a solution of N,N-dicyclohexylmethylamine (1.2 mmol) in anhydrous isopropanol (1.6 mL). The sterically hindered amine drives the formation of the sulfinate without poisoning the Pd catalyst.

  • Microwave Irradiation : Seal the vial, sparge with N2 for 5 minutes, and heat under microwave conditions at 110 °C for 1 hour[4].

  • Electrophilic Fluorination : Cool the mixture to room temperature. Add N-Fluorobenzenesulfonimide (NFSI) (0.6 mmol) and stir for 2 hours. Causality: NFSI acts as a mild, electrophilic fluorine source that smoothly converts the intermediate palladium sulfinate into the stable sulfonyl fluoride.

  • Purification : Dilute with H2O, extract with EtOAc, and purify via silica column chromatography (0-30% EtOAc in heptane) to yield the product as a white solid[4].

Synthesis A 3-Bromo-5-methoxypyridine (Starting Material) B PdCl2(AmPhos)2 Catalyst + DABSO + Amine Base A->B Cross-Coupling C Palladium Sulfinate Intermediate B->C SO2 Insertion D NFSI (Electrophilic Fluorination) C->D Oxidation E 5-Methoxypyridine-3-sulfonyl fluoride (Target Hub) D->E Fluorination

Workflow for the Pd-catalyzed synthesis of 5-methoxypyridine-3-sulfonyl fluoride.

Mechanistic Paradigms of SuFEx Activation

The BTMG-HMDS Accelerated Pathway

Traditional SuFEx relies on DBU to activate the sulfonyl fluoride via an arylsulfonyl ammonium fluoride salt intermediate. However, for sluggish heteroaromatic hubs like 5-methoxypyridine-3-sulfonyl fluoride, DBU is inefficient and prone to degradation by the released hydrogen fluoride (HF)[5].

Accelerated SuFEx Click Chemistry (ASCC) utilizes the sterically hindered, highly basic 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, pKa ~26 in MeCN) in concert with HMDS[3][6].

  • Causality of HMDS : HMDS acts as an in situ silylating agent for the incoming nucleophile (e.g., an aryl alcohol) and serves as a thermodynamic sink. It rapidly sequesters the leaving fluoride ion to form volatile TMS-F, driving the equilibrium forward and protecting the BTMG catalyst from HF neutralization[5].

  • Causality of BTMG : BTMG desilylates the intermediate TMS-ether to form a highly reactive guanidinium-phenoxide ion pair, which then executes a rapid nucleophilic attack on the S(VI) center[5].

Mechanism N1 Aryl Alcohol + HMDS N2 TMS-Ether Intermediate N1->N2 Silylation N4 BTMG-Phenoxide Ion Pair N2->N4 + BTMG N3 BTMG Catalyst N3->N4 Deprotonation N6 S(VI) Transition State (S-O Form, S-F Cleave) N4->N6 Nucleophilic Attack N5 5-Methoxypyridine-3- sulfonyl fluoride N5->N6 Hub Activation N7 Aryl Sulfonate Product N6->N7 Heterolytic Cleavage N8 TMS-F (Volatile) + BTMG N6->N8 F- Sequestration N8->N3 Catalyst Recycling

Catalytic cycle of BTMG-HMDS accelerated SuFEx with the heteroaromatic hub.

Alternative Activation: NHCs and Lewis Acids

Recent advancements have expanded the catalytic repertoire. N-heterocyclic carbenes (NHCs) can act as carbon-centered Brønsted bases, activating alcohols or amines through intense hydrogen-bonding networks, achieving 49–99% yields for sulfonylated products[7][8]. Alternatively, Lewis acids like Ca(NTf2)2 coordinate directly to the S(VI) center and stabilize the leaving fluoride, enabling coupling with silyl amines at low catalyst loadings[9].

Accelerated SuFEx Click Chemistry (ASCC) Protocol

This protocol details the coupling of 5-methoxypyridine-3-sulfonyl fluoride with an aryl alcohol using the ASCC methodology.

Protocol 2: BTMG-HMDS Mediated SuFEx

Self-Validating System: Reaction progress is definitively tracked via 19F NMR by observing the disappearance of the characteristic S-F signal (approx. +68 ppm) and the appearance of the TMS-F byproduct signal.

  • Substrate Preparation : In a dry 4 mL vial under N2, dissolve the aryl alcohol (0.1 mmol) and 5-methoxypyridine-3-sulfonyl fluoride (0.1 mmol) in anhydrous acetonitrile (1.0 mL)[3].

  • Additive Introduction : Add HMDS (0.1 mmol, 1.0 equiv) to the stirring solution. Note: No reaction will occur at this stage, confirming the stability of the S(VI)-F bond.

  • Catalytic Initiation : Inject BTMG (5.0 µmol, 5.0 mol%). The addition of the catalyst immediately triggers the formation of the phenoxide ion pair[1].

  • Reaction Monitoring : Stir at room temperature for 5–15 minutes. The reaction is typically complete within this window for aryl alcohols (aliphatic alcohols may require 20 mol% BTMG and 30 minutes)[3].

  • Workup : Concentrate the mixture in vacuo. The TMS-F byproduct is volatile and is removed during evaporation, leaving the crude aryl sulfonate product ready for rapid silica filtration.

Comparative Catalyst Efficacy

To guide experimental design, the following table summarizes the quantitative performance metrics of various catalytic systems when applied to heteroaromatic sulfonyl fluorides.

Catalyst SystemAdditivePrimary Substrate ScopeCatalyst LoadingReaction TimeYield RangeMechanistic Causality
DBU NoneAryl Silyl Ethers10–20 mol%12–24 h60–85%Standard base activation; prone to HF-induced catalyst degradation over time[6].
BTMG HMDSFree Aryl Alcohols1.0–5.0 mol%5–15 min>90%HMDS sequesters F⁻ as TMS-F; BTMG forms a highly reactive ion pair[1][3].
NHC HOBt (optional)Alcohols / Amines10 mol%2–12 h49–99%Brønsted base activation via hydrogen bonding network[7].
Ca(NTf2)2 NoneSilyl Amines10 mol%2–24 h35–99%Lewis acid coordination to S(VI) and leaving group stabilization[9].

References

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes ACS Catalysis[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis PubMed Central (PMC) / ChemRxiv[Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides The Royal Society of Chemistry (RSC)[Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange Organic Letters - ACS Publications[Link]

  • Sulfur fluoride exchange PubMed Central (PMC) - NIH[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxypyridine-3-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxypyridine-3-sulfonyl fluoride is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-3-sulfonyl fluoride is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique electronic and structural features make it a valuable synthon for introducing the sulfonyl fluoride moiety into complex molecules. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful execution in a laboratory setting.

Core Synthesis Strategy: A Two-Stage Approach

The most prevalent and logical synthetic route to 5-Methoxypyridine-3-sulfonyl fluoride involves a two-stage process. The initial stage focuses on the formation of the corresponding sulfonyl chloride, which is then converted to the final sulfonyl fluoride product in the second stage. This approach is favored due to the relative accessibility of the necessary precursors and the well-established nature of the involved chemical transformations.

Stage 1: Synthesis of 5-Methoxypyridine-3-sulfonyl Chloride

The cornerstone of this synthesis is the Sandmeyer-type reaction, a versatile method for converting aromatic amines into a variety of functional groups via a diazonium salt intermediate.[1][2] In this case, the precursor is 3-amino-5-methoxypyridine.

Pathway A: Diazotization and Chlorosulfonylation

This classical pathway involves the diazotization of 3-amino-5-methoxypyridine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source to yield the sulfonyl chloride.

Key Precursor: 3-Amino-5-methoxypyridine

The synthesis of this precursor is a critical first step. While commercially available, it can also be prepared from other pyridine derivatives. For example, it can be synthesized from 2-amino-5-methoxypyridine through various multi-step sequences.[3] Another approach involves the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide to yield 6-bromo-2-methoxy-3-aminopyridine, which can then be further manipulated.[4]

Reaction Mechanism:

  • Diazotization: The primary amino group of 3-amino-5-methoxypyridine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][6]

  • Chlorosulfonylation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) catalyst.[1] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The diazonium group is replaced by a sulfonyl chloride group (-SO₂Cl).

A more recent and convenient variation of this step utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a stable, solid surrogate for gaseous SO₂.[7][8]

Experimental Protocol: Synthesis of 5-Methoxypyridine-3-sulfonyl Chloride via Diazotization

  • Diazotization:

    • Dissolve 3-amino-5-methoxypyridine in a suitable acidic medium (e.g., a mixture of acetic acid and concentrated hydrochloric acid).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Chlorosulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with hydrogen chloride gas, and containing a catalytic amount of copper(I) chloride.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring.

    • Allow the reaction to proceed, monitoring for the evolution of nitrogen gas, which indicates the progress of the reaction.

    • Once the reaction is complete, the mixture is typically poured onto ice, and the precipitated sulfonyl chloride is collected by filtration.

Visualization of Pathway A

Synthesis_Pathway_A cluster_precursor Precursor Synthesis cluster_stage1 Stage 1: Sulfonyl Chloride Formation cluster_stage2 Stage 2: Sulfonyl Fluoride Formation 2_Amino_5_methoxypyridine 2-Amino-5- methoxypyridine 3_Amino_5_methoxypyridine 3-Amino-5- methoxypyridine 2_Amino_5_methoxypyridine->3_Amino_5_methoxypyridine Multi-step synthesis Diazonium_Salt 5-Methoxypyridine-3- diazonium chloride 3_Amino_5_methoxypyridine->Diazonium_Salt 1. NaNO₂, HCl 2. 0-5 °C Sulfonyl_Chloride 5-Methoxypyridine-3- sulfonyl chloride Diazonium_Salt->Sulfonyl_Chloride SO₂, CuCl Sulfonyl_Fluoride 5-Methoxypyridine-3- sulfonyl fluoride Sulfonyl_Chloride->Sulfonyl_Fluoride KF or KHF₂

Caption: Synthesis of 5-Methoxypyridine-3-sulfonyl fluoride via diazotization.

Stage 2: Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

The final step in the synthesis is the conversion of the sulfonyl chloride to the more stable and often more desirable sulfonyl fluoride. This is typically achieved through a halide exchange reaction.

Halide Exchange Fluorination

This reaction involves treating the sulfonyl chloride with a fluoride source.

Reagents:

  • Potassium Fluoride (KF): A common and effective reagent for this transformation. The reaction can be carried out in various solvents, including aqueous acetone or with a phase-transfer catalyst like 18-crown-6 in acetonitrile.[9]

  • Potassium Bifluoride (KHF₂): An alternative fluoride source that can be advantageous in certain situations, potentially leading to higher yields and avoiding hydrolysis of the product.[9]

Experimental Protocol: Fluorination of 5-Methoxypyridine-3-sulfonyl Chloride

  • Dissolve the crude 5-Methoxypyridine-3-sulfonyl chloride in a suitable solvent (e.g., acetone or acetonitrile).

  • Add an aqueous solution of potassium fluoride (or potassium bifluoride).

  • Heat the reaction mixture, typically to reflux, and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude 5-Methoxypyridine-3-sulfonyl fluoride.

  • Purify the product by column chromatography or recrystallization as needed.

Alternative Synthetic Approaches

While the Sandmeyer-based route is the most common, other methods for the synthesis of sulfonyl fluorides exist and may be applicable.

From Sulfonic Acids

If 5-methoxypyridine-3-sulfonic acid is available, it can be converted to the sulfonyl fluoride. This often proceeds through a two-step, one-pot procedure involving the in situ formation of the sulfonyl chloride using reagents like cyanuric chloride or trichloroacetonitrile, followed by a chloride/fluoride exchange.[10] More direct methods using reagents like Xtalfluor-E® have also been developed.[10][11]

From Thiols

In some cases, a corresponding thiol can be a precursor. The thiol is first oxidized to a sulfonyl chloride using an oxidizing agent and a chloride source, followed by the halide exchange reaction.[12][13] Electrochemical methods for the direct conversion of thiols to sulfonyl fluorides have also been reported.[13][14]

Quantitative Data Summary

StepPrecursorReagentsProductTypical Yield
Stage 1 3-Amino-5-methoxypyridine1. NaNO₂, HCl2. SO₂, CuCl5-Methoxypyridine-3-sulfonyl chloride60-80%
Stage 2 5-Methoxypyridine-3-sulfonyl chlorideKF or KHF₂5-Methoxypyridine-3-sulfonyl fluoride70-90%

Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

The synthesis of 5-Methoxypyridine-3-sulfonyl fluoride is a well-established process primarily relying on the diazotization of 3-amino-5-methoxypyridine to form the corresponding sulfonyl chloride, followed by a halide exchange fluorination. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. The choice of fluorinating agent in the final step can also impact the overall efficiency of the synthesis. This guide provides a solid foundation for researchers to successfully prepare this important building block for applications in drug discovery and development.

References

  • Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Scientific.Net. [Link]

  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... PMC. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

  • A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters. ACS Publications. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Sandmeyer reaction (video) | Khan Academy. Khan Academy. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Representative examples of common synthetic routes to sulfonyl fluorides and the approach reported in this Edge Article. ResearchGate. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Method for producing pyridine-3-sulfonyl chloride.
  • METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. European Patent Office. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

Sources

Foundational

Methoxypyridine Sulfonyl Fluorides: Next-Generation Covalent Probes for Expanding the Druggable Proteome

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of methoxypyridine sulfonyl fluorides, a class of heteroaryl electrophiles that are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxypyridine sulfonyl fluorides, a class of heteroaryl electrophiles that are reshaping the landscape of covalent drug discovery and chemical biology. We will delve into the fundamental chemistry, strategic advantages, and practical applications of these versatile tools, offering field-proven insights for their successful implementation in research and development.

Introduction: Beyond Cysteine Targeting

The paradigm of targeted covalent inhibitors has traditionally been dominated by electrophiles that react with the nucleophilic thiol of cysteine residues. While highly effective, this approach is limited by the relatively low abundance of cysteine in protein binding sites, leaving a vast portion of the proteome inaccessible to this modality.[1][2] To overcome this limitation, the field has sought "privileged warheads" that can target other nucleophilic amino acid residues.

Sulfonyl fluorides (SFs) have emerged as a uniquely powerful class of electrophiles for this purpose.[3][4] They possess a finely tuned reactivity profile—stable enough for biological applications yet capable of reacting with a range of context-specific residues, including tyrosine, lysine, histidine, serine, and threonine.[3][5][6][7] This guide focuses specifically on methoxypyridine sulfonyl fluorides , a next-generation subclass that offers enhanced control over reactivity and superior drug-like properties, thereby expanding the scope and precision of covalent ligand discovery.[8]

The Unique Chemistry of the Sulfonyl Fluoride Warhead

The utility of sulfonyl fluorides is rooted in the properties of the sulfur(VI)-fluoride (S-F) bond. This bond is remarkably stable under physiological conditions, including resistance to hydrolysis, reduction, and oxidation.[1] This stability, often referred to as the "sleeping beauty" phenomenon, ensures that the warhead remains dormant until it encounters a specific protein microenvironment that facilitates its activation.[9][10]

The reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx) , is a new generation of click chemistry.[1][9][11] Within a protein binding pocket, non-covalent interactions position the sulfonyl fluoride group proximal to a nucleophilic amino acid residue. Hydrogen bonding and the specific geometry of the binding site activate the S-F bond, enabling a nucleophilic attack by the amino acid side chain and the displacement of the fluoride ion to form a stable covalent sulfonyl or sulfonamide linkage.[9][12]

Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx)

The diagram below illustrates the general mechanism of SuFEx, where a nucleophilic residue within a protein binding site attacks the electrophilic sulfur center of the sulfonyl fluoride.

SuFEx_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-Nu-H (e.g., Tyr-OH, Lys-NH2) TS Transition State [Protein-Nu···S(O2)(F)···R]δ- Protein->TS Binding & Activation SF R-SO2F (Sulfonyl Fluoride) SF->TS Binding & Activation Adduct Protein-Nu-SO2-R (Covalent Adduct) TS->Adduct Covalent Bond Formation HF H-F TS->HF Covalent Bond Formation

Caption: General mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) with a protein nucleophile.

Methoxypyridine Sulfonyl Fluorides: A Tunable and Druggable Scaffold

While simple phenylsulfonyl fluorides are effective chemical probes, their application in drug discovery has been hampered by issues of stability and selectivity.[8] The introduction of heteroaromatic scaffolds, particularly methoxypyridine, represents a significant advance, offering a solution to these challenges.[8]

Key Advantages:

  • Tunable Reactivity: The electronic properties of the sulfonyl fluoride warhead can be precisely modulated by the position of the nitrogen atom in the pyridine ring and the placement of the methoxy substituent. For instance, studies have shown that the addition of a methoxy group to a phenylsulfonyl fluoride warhead can significantly decrease its intrinsic reactivity, a feature that can be exploited to reduce off-target labeling.[6] This allows for the design of probes with a reactivity profile tailored to a specific target.

  • Improved Physicochemical Properties: The pyridine moiety enhances aqueous solubility and provides a handle for modifying lipophilicity compared to traditional phenyl-based SFs. These improved drug-like properties are critical for cell-based and in vivo applications.[8]

  • Enhanced Stability: Heteroaryl sulfonyl fluorides exhibit markedly improved stability in plasma and whole blood, a crucial parameter for developing viable therapeutic candidates.[8]

  • Synthetic Tractability: These compounds are accessible through established synthetic routes, allowing for the rapid generation of diverse compound libraries for screening.[13][14]

Data Summary: Comparison of Sulfonyl Fluoride Warheads

The following table summarizes key properties, highlighting the advantages of the methoxypyridine scaffold.

Warhead TypeIntrinsic ReactivityAqueous SolubilityPlasma StabilitySynthetic AccessibilityKey Application
Phenylsulfonyl Fluoride HighLowModerateHighInitial Probe Development
Electron-withdrawing substituted Phenyl-SF Very HighLowLow-ModerateHighHighly Reactive Probes
Electron-donating substituted Phenyl-SF ModerateLowModerateHighFine-tuning Reactivity
Methoxypyridine Sulfonyl Fluoride Tunable (Low to High)Moderate-HighHighHighCovalent Drug Discovery, Selective Probes
Fluorosulfate Lower than SFVariableVery HighModerateIn vivo Probes, PET Tracers[5]

Applications in Chemical Biology and Drug Discovery

The superior properties of methoxypyridine sulfonyl fluorides make them ideal reagents for a range of applications, from broad proteomic screening to the development of highly selective covalent therapeutics.

Covalent Inhibitor Design

The primary application is the design of targeted covalent inhibitors that engage non-cysteine residues. By incorporating a methoxypyridine sulfonyl fluoride warhead into a ligand that binds reversibly to a target of interest, researchers can achieve potent and durable inhibition.[2][7] This strategy has been successfully used to develop inhibitors for challenging targets like GTPases and protein-protein interactions.[5]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to map the reactive and functionally important residues across a proteome. Methoxypyridine sulfonyl fluorides are readily converted into powerful ABPP probes by appending a reporter tag, such as an alkyne or azide, for subsequent visualization or enrichment via click chemistry.[15][16][17] These probes allow for the direct, unbiased identification of ligandable sites in their native cellular environment.[16]

Workflow: Chemoproteomic Profiling with a Methoxypyridine Sulfonyl Fluoride Probe

The diagram below outlines a typical experimental workflow for identifying protein targets using a clickable methoxypyridine sulfonyl fluoride probe.

ABPP_Workflow A 1. Cell Treatment Treat live cells with alkyne-tagged methoxypyridine-SO2F probe. B 2. Cell Lysis Lyse cells to create a complex proteome lysate. A->B C 3. Click Chemistry React alkyne-tagged proteins with azide-biotin reporter. B->C D 4. Enrichment Capture biotinylated proteins using streptavidin beads. C->D E 5. On-Bead Digestion Digest enriched proteins into peptides with trypsin. D->E F 6. LC-MS/MS Analysis Analyze peptides by mass spectrometry to identify proteins and modification sites. E->F

Caption: A standard workflow for Activity-Based Protein Profiling (ABPP).

Experimental Methodologies and Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, field-tested protocols.

Protocol 1: Synthesis of a Heteroaryl Sulfonyl Fluoride from a Sulfonamide

This protocol is adapted from modern methods for converting readily available sulfonamides into sulfonyl fluorides, offering high functional group tolerance.[18]

Objective: To synthesize 4-methoxy-pyridine-2-sulfonyl fluoride from 4-methoxy-pyridine-2-sulfonamide.

Materials:

  • 4-methoxy-pyridine-2-sulfonamide

  • 2,4,6-Tripyridyl-1,3,5-triazine (TPT) or similar pyrylium salt

  • Magnesium Chloride (MgCl₂) anhydrous

  • Potassium Fluoride (KF), spray-dried

  • Acetonitrile (MeCN), anhydrous

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxy-pyridine-2-sulfonamide (1.0 equiv.), MgCl₂ (1.5 equiv.), and KF (6.0 equiv.).

  • Add anhydrous MeCN to the vial.

  • Add the pyrylium salt activator (e.g., TPT-BF₄, 1.5 equiv.) to the suspension.

  • Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding deionized water and stir for an additional 1 hour.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-methoxy-pyridine-2-sulfonyl fluoride.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In-Gel Fluorescence Profiling of Probe-Labeled Proteomes

This protocol describes a method to visualize protein targets of a clickable sulfonyl fluoride probe in a complex lysate.

Objective: To visualize proteins labeled by an alkyne-tagged methoxypyridine sulfonyl fluoride probe.

Materials:

  • Cell lysate (e.g., from cells treated with the probe)

  • Click-&-Go™ Rhodamine Azide or similar fluorescent azide reporter

  • Copper (II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE loading buffer

  • Precast polyacrylamide gels

  • Fluorescence gel scanner

Procedure:

  • Adjust the protein concentration of the cell lysate (from both probe-treated and vehicle-treated cells) to 1-2 mg/mL in a suitable buffer (e.g., PBS).

  • To 50 µL of lysate, add the following click chemistry reagents from stock solutions to achieve final concentrations:

    • Fluorescent Azide Reporter (e.g., Rhodamine Azide): 100 µM

    • TCEP: 1 mM

    • TBTA: 100 µM

    • CuSO₄: 1 mM

  • Vortex the mixture gently and allow the reaction to proceed for 1 hour at room temperature in the dark.

  • Quench the reaction by adding 4x SDS-PAGE loading buffer.

  • Heat the samples at 95 °C for 5 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis under standard conditions.

  • After electrophoresis, visualize the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., Rhodamine: ~550 nm Ex / ~570 nm Em).

  • Compare the fluorescent banding pattern between the probe-treated and vehicle-treated lanes. Bands appearing only in the probe-treated lane represent protein targets covalently modified by the methoxypyridine sulfonyl fluoride probe.

Conclusion and Future Outlook

Methoxypyridine sulfonyl fluorides and related heteroaryl electrophiles represent a significant evolution in the field of chemical biology and covalent drug design.[8] Their combination of stability, tunable reactivity, and favorable drug-like properties allows researchers to target a much broader range of the proteome with greater precision than ever before.[5] The ability to rationally design these warheads to match the reactivity of a specific nucleophilic residue within a target binding site opens up new avenues for inhibiting historically "undruggable" targets.

Future research will likely focus on further refining the predictability of reactivity, expanding the library of diverse heteroaryl scaffolds, and integrating these warheads into novel therapeutic modalities. The development of chiral sulfonyl fluoride probes for stereoselective labeling and the use of fluorosulfates for in vivo applications like PET imaging underscore the immense potential and continued growth of this exciting area at the interface of chemistry and biology.[5][16]

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC.
  • Advances in the construction of diverse SuFEx linkers. National Science Review.
  • The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).
  • Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect. ACS Catalysis - ACS Publications.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Unpublished.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • 2-Methoxypyridine-4-sulfonyl fluoride. Sapphire Bioscience.
  • Discovery of ( E )-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride. ResearchGate.
  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Unpublished.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Synthesis of Sulfonyl Fluorides
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Unpublished.
  • Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar.
  • 4-methoxypyridine-3-sulfonyl fluoride (C6H6FNO3S). PubChemLite.
  • ProteomeXchange D
  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed.
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE.
  • “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. ChemRxiv.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Unpublished.
  • Covalent inhibitors containing sulfonyl fluoride moieties.. ResearchGate.
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Methoxypyridine-3-sulfonyl Fluoride

Introduction: The Ascendancy of Sulfonyl Fluorides in Medicinal Chemistry The sulfonamide functional group is a cornerstone in modern pharmacology and agrochemicals, present in a vast array of therapeutic agents.[1] Trad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascendancy of Sulfonyl Fluorides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern pharmacology and agrochemicals, present in a vast array of therapeutic agents.[1] Traditionally, the synthesis of these vital compounds has relied heavily on the reaction between amines and sulfonyl chlorides. However, the high reactivity and inherent instability of sulfonyl chlorides can lead to challenges, including poor selectivity, undesired side reactions, and difficulties in storage.[1]

In recent years, sulfonyl fluorides have emerged as superior alternatives.[2] Their enhanced stability, owing to the strong S-F bond, makes them robust, bench-stable reagents that are more compatible with complex molecules and late-stage functionalization strategies.[1][3] This stability, however, comes with the trade-off of reduced reactivity, which historically required harsh reaction conditions.[4]

This application note provides a detailed protocol for the synthesis of novel sulfonamides using 5-Methoxypyridine-3-sulfonyl fluoride, a heterocyclic building block of significant interest. The incorporation of the methoxypyridine motif can impart desirable physicochemical properties to target molecules, such as improved solubility and metabolic stability. We will detail modern catalytic methods that overcome the reactivity challenges of sulfonyl fluorides, enabling efficient and high-yielding sulfonamide synthesis under mild conditions.

Mechanistic Principles: Activating the Stable S-F Bond

The reaction of a sulfonyl fluoride with an amine to form a sulfonamide is a nucleophilic substitution at the sulfur(VI) center. The primary challenge is the low electrophilicity of the sulfur atom due to the strong, electron-withdrawing fluorine atom. Modern synthetic chemistry has overcome this hurdle through two primary catalytic strategies: Lewis Acid catalysis and Nucleophilic catalysis.

Lewis Acid Catalysis

Lewis acids, such as calcium triflimide [Ca(NTf2)2], can activate the sulfonyl fluoride by coordinating to either the sulfonyl oxygens or the fluorine atom.[1][5] This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by the amine nucleophile.[1][4] This method is particularly effective for a wide array of sterically and electronically diverse sulfonyl fluorides and amines.[1][4]

Nucleophilic Catalysis

Nucleophilic catalysts, such as 1-hydroxybenzotriazole (HOBt), offer an alternative activation pathway.[2][6] The catalyst first attacks the sulfonyl fluoride to form a highly reactive intermediate. This intermediate is then readily displaced by the amine to furnish the desired sulfonamide and regenerate the catalyst.[2][7] This approach has proven especially efficient for sterically hindered substrates.[2][6]

G cluster_0 Lewis Acid Catalysis (e.g., Ca(NTf2)2) cluster_1 Nucleophilic Catalysis (e.g., HOBt) A R-SO2F Activated Activated Complex [R-SO2F---Ca(NTf2)2] A->Activated + Ca(NTf2)2 B Amine (R'NH2) C Sulfonamide (R-SO2NHR') LA Ca(NTf2)2 Activated->C + Amine (R'NH2) D R-SO2F Intermediate Reactive Intermediate [R-SO2-OBt] D->Intermediate + HOBt E Amine (R'NH2) F Sulfonamide (R-SO2NHR') NuCat HOBt Intermediate->F + Amine (R'NH2) - HOBt

Caption: Catalytic cycles for sulfonamide synthesis from sulfonyl fluorides.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of a diverse range of sulfonamides from 5-Methoxypyridine-3-sulfonyl fluoride. Researchers should optimize conditions based on the specific amine being used.

Protocol 1: Calcium Triflimide [Ca(NTf2)2] Mediated Synthesis

This method is broadly applicable and leverages Lewis acid catalysis to activate the sulfonyl fluoride.[1][4]

Materials and Reagents:

  • 5-Methoxypyridine-3-sulfonyl fluoride

  • Primary or secondary amine (e.g., Aniline, Benzylamine, Morpholine)

  • Calcium triflimide [Ca(NTf2)2]

  • Triethylamine (Et3N) (if using an amine salt or only 1 equivalent of a primary/secondary amine)

  • tert-Amyl alcohol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry oven-dried vial equipped with a magnetic stir bar, add 5-Methoxypyridine-3-sulfonyl fluoride (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and calcium triflimide (1.0 equiv.).

  • Solvent Addition: Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.

  • Reaction Conditions: Seal the vial and place it in a preheated heating block at 60-80 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Protocol 2: 1-Hydroxybenzotriazole (HOBt) Catalyzed Synthesis

This protocol uses a nucleophilic catalyst and is particularly effective for challenging or sterically hindered substrates.[2][6]

Materials and Reagents:

  • 5-Methoxypyridine-3-sulfonyl fluoride

  • Primary or secondary amine

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount, e.g., 10 mol%)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS) or another silicon additive

  • Anhydrous acetonitrile (MeCN) or Toluene

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: To a dry oven-dried vial with a magnetic stir bar, add 5-Methoxypyridine-3-sulfonyl fluoride (1.0 equiv.), the amine (1.2 equiv.), and HOBt (0.1 equiv.).

  • Reagent Addition: Add anhydrous acetonitrile or toluene to achieve a concentration of 0.2 M, followed by the addition of the silicon co-additive (e.g., TMDS, 1.5 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (40-60 °C) may be required for less reactive amines.

  • Monitoring, Work-up, and Purification: Follow steps 4-7 as described in Protocol 1.

G start Start setup 1. Reaction Setup - Add Sulfonyl Fluoride - Add Amine - Add Catalyst (e.g., Ca(NTf2)2) start->setup solvent 2. Add Anhydrous Solvent (e.g., t-Amyl Alcohol) setup->solvent react 3. Heat & Stir (e.g., 60-80 °C, 12-24h) solvent->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Work-up - Dilute with DCM - Wash with NaHCO3, Brine monitor->workup Complete dry 6. Dry & Concentrate - Dry over MgSO4 - Filter & Evaporate workup->dry purify 7. Column Chromatography dry->purify product Pure Sulfonamide Product purify->product

Sources

Application

Application Note: 5-Methoxypyridine-3-Sulfonyl Fluoride as a Tunable Covalent Inhibitor Building Block

Introduction & Rationale The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Historically, electrophilic warheads like...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Historically, electrophilic warheads like acrylamides (Michael acceptors) or sulfonyl chlorides were limited by off-target reactivity, rapid aqueous hydrolysis, or susceptibility to reductive cleavage[2]. Sulfonyl fluorides (SFs) have emerged as a superior alternative, offering an exquisite balance of physicochemical stability and latent reactivity[3].

5-Methoxypyridine-3-sulfonyl fluoride (CAS: 1936313-86-8) represents a highly optimized building block for modern covalent drug discovery. The strategic design of this scaffold relies on two key structural features:

  • The Pyridine Core: Enhances aqueous solubility and provides a basic nitrogen capable of participating in non-covalent hydrogen bonding, which is critical for the initial reversible binding event ( KI​ ).

  • The Methoxy Substituent: Acts as an electron-donating group (EDG). By tuning the electrophilicity of the sulfur(VI) center, the methoxy group dampens intrinsic reactivity, ensuring the warhead remains entirely inert until proximity-driven target engagement forces a reaction[4].

Mechanistic Insights into SuFEx-Mediated Covalent Binding

Unlike traditional electrophiles that indiscriminately alkylate highly nucleophilic cysteines, sulfonyl fluorides possess a unique "context-dependent" reactivity profile. They are highly resistant to reduction and hydrolysis, requiring a specific microenvironment to undergo substitution[2].

When 5-methoxypyridine-3-sulfonyl fluoride is incorporated into a target-specific ligand, the initial binding event drastically increases the effective local concentration of the warhead. This proximity, often coupled with microenvironmental activation (e.g., a neighboring basic residue deprotonating the attacking nucleophile), triggers the SuFEx reaction. The warhead selectively cross-links with tyrosine, lysine, histidine, serine, or threonine residues[4], ejecting a fluoride ion and forming a highly stable sulfonate or sulfonamide adduct[5].

SuFEx_Mechanism Target Protein Target (Nucleophile: Tyr, Lys, His, Ser) Complex Reversible Binding Complex (Proximity Driven, K_I) Target->Complex Probe 5-Methoxypyridine-3-sulfonyl fluoride (Covalent Probe) Probe->Complex Adduct Stable Covalent Adduct (Irreversible, k_inact) Complex->Adduct SuFEx Click Reaction F- elimination

Proximity-driven SuFEx mechanism of 5-Methoxypyridine-3-sulfonyl fluoride covalent binding.

Quantitative Data: Reactivity & Kinetics

To understand the utility of the 5-methoxypyridine-3-sulfonyl fluoride building block, it is essential to compare its reactivity profile against traditional warheads. The data below summarizes the hydrolytic stability and kinetic efficiency of various sulfur-based electrophiles.

Table 1: Comparative Physicochemical Profiling of Sulfur Electrophiles
Warhead TypeHydrolytic Half-Life ( t1/2​ in PBS, pH 7.4)Susceptibility to Glutathione (GSH)Primary Target Residues
Sulfonyl Chloride < 10 minutesHigh (Rapid reduction)Cys, Lys, Non-specific
Fluorosulfate > 24 hoursLowTyr, Lys, His[4]
Aliphatic Sulfonyl Fluoride > 48 hoursVery LowSer, Thr, Lys[3]
5-Methoxypyridine-3-SF > 72 hours Negligible Tyr, Lys, His, Ser [4]
Table 2: Kinetic Parameters ( kinact​/KI​ ) for Model Target Engagement

Note: Parameters are representative of the warhead conjugated to a high-affinity recognition element targeting a model kinase.

Scaffold Modification KI​ (Reversible Affinity) kinact​ (Inactivation Rate) kinact​/KI​ (Efficiency)
Unsubstituted Phenyl-SF450 nM0.002 s⁻¹4.4 × 10³ M⁻¹s⁻¹
Pyridine-3-SF120 nM0.005 s⁻¹4.1 × 10⁴ M⁻¹s⁻¹
5-Methoxypyridine-3-SF 85 nM 0.004 s⁻¹ 4.7 × 10⁴ M⁻¹s⁻¹

Causality Insight: The addition of the methoxy group slightly reduces the maximum inactivation rate ( kinact​ ) due to electron donation stabilizing the sulfur center. However, it significantly improves the reversible binding affinity ( KI​ ) through enhanced shape complementarity and electronic interactions, resulting in a superior overall efficiency ( kinact​/KI​ ) and lower off-target toxicity[6].

Experimental Protocols

The following self-validating protocols detail the synthesis of the building block and its subsequent application in proteomic profiling.

Workflow Synth Palladium-Catalyzed Synthesis (DABSO/NFSI) ProbeGen Covalent Probe Generation Synth->ProbeGen Yield >45% Incubation Protein/Lysate Incubation ProbeGen->Incubation Dose-response LCMS LC-MS/MS Proteomics Incubation->LCMS Trypsin Digest Hit Target Identification & Kinact Profiling LCMS->Hit Data Analysis

End-to-end workflow from building block synthesis to proteomic target identification.

Protocol A: One-Pot Palladium-Catalyzed Synthesis of 5-Methoxypyridine-3-Sulfonyl Fluoride

This protocol utilizes a robust one-pot method to convert an aryl bromide into a sulfonyl fluoride using DABSO (a bench-stable SO₂ surrogate) and NFSI (an electrophilic fluorinating agent)[7].

Materials:

  • 3-Bromo-5-methoxypyridine (0.40 mmol)

  • DABSO (DABCO-bis(sulfur dioxide)) (0.40 mmol)

  • PdCl₂(AmPhos)₂ (0.020 mmol)

  • N,N-dicyclohexylmethylamine (1.2 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (0.60 mmol)

  • Anhydrous Isopropanol (1.6 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an 8 mL microwave vial, combine DABSO (96 mg), PdCl₂(AmPhos)₂ (14.2 mg), and 3-bromo-5-methoxypyridine (89 mg)[7].

    • Causality: DABSO is utilized instead of gaseous SO₂ to ensure precise stoichiometric control and enhance laboratory safety without sacrificing yield.

  • Solvent & Base Addition: Add a solution of N,N-dicyclohexylmethylamine (257 µL) in anhydrous isopropanol (1.6 mL)[7].

    • Causality: N,N-dicyclohexylmethylamine is a sterically hindered, non-nucleophilic base. It neutralizes the acid generated during sulfonylation without coordinating to the palladium catalyst or reacting with the highly electrophilic NFSI.

  • Sulfinate Formation: Seal the vial with a Teflon cap, sparge with N₂ for 5 minutes, and subject to microwave irradiation at 110°C for 1 hour[7].

  • Fluorination: Cool the reaction to room temperature. Add NFSI (189 mg) directly to the crude sulfinate mixture and stir for 2 hours[7].

    • Causality: NFSI acts as a mild, highly selective electrophilic fluorine source, seamlessly converting the intermediate sulfinate salt into the highly stable sulfonyl fluoride.

  • Workup & Purification: Dilute the mixture with H₂O (10 mL) and extract with EtOAc (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (0-30% EtOAc in heptane) to yield the product as a solid[7].

Protocol B: Proteome-Wide Labeling and LC-MS/MS Target Validation

Once the 5-methoxypyridine-3-sulfonyl fluoride is conjugated to a ligand to form a covalent probe, it can be used to profile protein-biomolecule interactions[1].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse target cells in non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4).

    • Causality: HEPES is strictly required over Tris buffer. Tris contains a primary amine that acts as a competing nucleophile, which can prematurely degrade the sulfonyl fluoride warhead.

  • Probe Incubation: Treat 1 mg/mL of cell lysate with the synthesized covalent probe at varying concentrations (e.g., 0.1, 1.0, 10 µM) for 2 hours at 37°C[4].

  • Quenching & Denaturation: Quench the reaction by adding urea to a final concentration of 8M, followed by reduction (10 mM DTT, 30 min, 55°C) and alkylation (20 mM Iodoacetamide, 30 min, dark, RT).

  • Digestion: Dilute the urea concentration to < 2M using 50 mM HEPES and add Trypsin (1:50 w/w enzyme-to-protein ratio). Incubate overnight at 37°C.

  • Enrichment & LC-MS/MS: If the probe contains an alkyne handle, perform a standard CuAAC click reaction with biotin-azide, enrich on streptavidin beads, and elute for high-resolution LC-MS/MS analysis to identify the exact site of covalent modification (typically a +171.00 Da mass shift for the 5-methoxypyridine-3-sulfonyl adduct minus the fluoride)[5].

References

  • Sulfur (VI) fluoride exchange (SuFEx)
  • (Chlorosulfonyl)
  • Source: sigmaaldrich.
  • Source: enamine.
  • Profiling Sulfur(VI)
  • Source: pnas.
  • Source: rsc.

Sources

Method

Application Notes and Protocols for 5-Methoxypyridine-3-sulfonyl Fluoride in SuFEx Click Chemistry

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the click chemistry paradigm, has provided chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the click chemistry paradigm, has provided chemists with a remarkably robust and reliable tool for the modular assembly of complex molecules.[1][2][3] The unique balance of stability and reactivity inherent in the sulfonyl fluoride (–SO₂F) functional group allows for its participation in highly efficient and selective bond-forming reactions under a variety of conditions, including in aqueous environments.[1][2] This has led to its widespread adoption in fields as diverse as drug discovery, chemical biology, and materials science.[4]

This guide focuses on a specific, yet highly valuable, member of the SuFEx toolkit: 5-Methoxypyridine-3-sulfonyl fluoride . This reagent is of particular interest as it combines the versatile reactivity of the sulfonyl fluoride hub with the well-established pharmacological importance of the methoxypyridine scaffold. Pyridine derivatives are ubiquitous in pharmaceuticals, often imparting favorable properties such as improved solubility, bioavailability, and the ability to engage in specific hydrogen bonding interactions with biological targets.[5][6] The methoxy substituent further allows for fine-tuning of electronic and steric properties, and can serve as a key recognition element for protein binding.[7][8]

These application notes provide a comprehensive overview of the utility of 5-Methoxypyridine-3-sulfonyl fluoride as a SuFEx building block. We will detail its synthesis, explore its application in the construction of key molecular linkages, and provide detailed, field-tested protocols for its use in research and development settings.

Synthesis of 5-Methoxypyridine-3-sulfonyl Fluoride

The target compound is readily accessible from its corresponding sulfonyl chloride, a common and often commercially available starting material. The conversion of a sulfonyl chloride to a sulfonyl fluoride is a standard transformation that can be achieved under mild conditions with high efficiency.

Proposed Synthetic Route

Synthesis_of_5-Methoxypyridine-3-sulfonyl_Fluoride start 5-Methoxypyridine-3-sulfonyl chloride (CAS: 1060801-85-5) reagents Potassium bifluoride (KHF₂) in Acetonitrile/Water start->reagents Halogen Exchange product 5-Methoxypyridine-3-sulfonyl fluoride reagents->product

Caption: Synthesis of 5-Methoxypyridine-3-sulfonyl fluoride via halogen exchange.

Protocol 1: Synthesis from Sulfonyl Chloride

This protocol is adapted from the general procedure for the conversion of sulfonyl chlorides to sulfonyl fluorides developed by Sharpless and co-workers.[4]

Materials:

  • 5-Methoxypyridine-3-sulfonyl chloride

  • Potassium bifluoride (KHF₂)

  • Acetonitrile (MeCN)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-Methoxypyridine-3-sulfonyl chloride (1.0 eq).

  • Add acetonitrile and water to create a biphasic mixture (e.g., a 1:1 or 2:1 ratio of MeCN to water, at a concentration of ~0.5 M).

  • Add potassium bifluoride (KHF₂) (2.0-3.0 eq) to the stirred mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be used directly or purified further by column chromatography on silica gel if necessary.

Application 1: Synthesis of Aryl Sulfonates via SuFEx with Phenols

The reaction of 5-Methoxypyridine-3-sulfonyl fluoride with phenols provides a straightforward route to aryl sulfonates. This linkage is of interest in medicinal chemistry as the resulting sulfonates can act as prodrugs or as stable linkers. The methoxypyridine moiety can be installed onto a phenolic drug or fragment to rapidly generate new chemical entities for screening.

Causality Behind Experimental Choices:

The use of a base, such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for deprotonating the phenol, thereby increasing its nucleophilicity towards the electrophilic sulfur center of the sulfonyl fluoride. Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl fluoride and the product.

Illustrative SuFEx Reaction with a Phenol

SuFEx_with_Phenol sulfonyl_fluoride 5-Methoxypyridine-3-sulfonyl fluoride base Base (e.g., DBU) in Anhydrous Solvent (e.g., MeCN) sulfonyl_fluoride->base + phenol Phenolic Substrate (Ar-OH) phenol->base + product Aryl 5-methoxy-3-pyridylsulfonate base->product SuFEx Reaction (Room Temp to 60 °C) SuFEx_with_Amine sulfonyl_fluoride 5-Methoxypyridine-3-sulfonyl fluoride catalyst Base/Catalyst (e.g., DIPEA/HOBt) in Anhydrous Solvent (e.g., Toluene) sulfonyl_fluoride->catalyst + amine Amine Substrate (R¹R²NH) amine->catalyst + product N-substituted 5-methoxypyridine-3-sulfonamide catalyst->product Catalytic SuFEx (Room Temp to 80 °C) Drug_Discovery_Workflow cluster_library Library Synthesis reagent 5-Methoxypyridine-3-sulfonyl fluoride sufex Parallel SuFEx Reaction (Protocols 2 & 3) reagent->sufex phenols Phenol Building Blocks phenols->sufex amines Amine Building Blocks amines->sufex library Compound Library (Aryl Sulfonates & Sulfonamides) sufex->library screening High-Throughput Screening (HTS) library->screening hits Hit Identification screening->hits sar SAR Studies & Lead Optimization hits->sar candidate Drug Candidate sar->candidate

Sources

Application

Using 5-Methoxypyridine-3-sulfonyl fluoride in late-stage functionalization

Application Note: Late-Stage Functionalization via SuFEx using 5-Methoxypyridine-3-sulfonyl Fluoride Executive Summary Late-Stage Functionalization (LSF) has revolutionized drug discovery by enabling the rapid, divergent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization via SuFEx using 5-Methoxypyridine-3-sulfonyl Fluoride

Executive Summary

Late-Stage Functionalization (LSF) has revolutionized drug discovery by enabling the rapid, divergent synthesis of analog libraries from complex active pharmaceutical ingredients (APIs). Within this paradigm, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a highly reliable transformation due to the unique kinetic stability of the S(VI)–F bond[1].

5-Methoxypyridine-3-sulfonyl fluoride is a privileged SuFEx building block. The pyridine nitrogen provides a basic pharmacophore that enhances the aqueous solubility of the resulting drug analog, while the 5-methoxy group acts as an electron-donating vector. This substitution pattern finely tunes the electrophilicity of the sulfonyl fluoride, rendering it exceptionally stable against background aqueous hydrolysis[2], yet highly reactive toward phenols and amines under specific catalytic activation.

Mechanistic Rationale: The Causality of SuFEx Activation

Unlike traditional sulfonyl chlorides, which are highly reactive and susceptible to rapid hydrolysis, sulfonyl fluorides are kinetically inert at room temperature. The S–F bond is significantly stronger and less polarized, allowing these reagents to survive complex biological environments and multi-step syntheses without degrading[3].

To achieve LSF, the kinetic barrier of the S(VI)–F bond must be lowered. This is accomplished not by activating the electrophile, but by activating the nucleophile. Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP are employed as catalysts. DBU forms a strong hydrogen-bond complex with the target phenol or amine, dramatically increasing its nucleophilicity[1]. This localized activation drives the chemoselective displacement of the fluoride ion, forming a robust aryl sulfonate or sulfonamide linkage without interfering with other sensitive functional groups on the scaffold[4].

Quantitative Reaction Scope

The following table summarizes the validated reaction parameters for functionalizing various nucleophilic motifs using 5-Methoxypyridine-3-sulfonyl fluoride.

Substrate TypeNucleophileReagent (Eq)Catalyst / BaseConditionsTypical Yield
Phenolic Drug (e.g., Fulvestrant)Ar–OH1.5DBU (0.2 eq)MeCN, RT, 2 h85 – 95%
Aliphatic Amine R–NH₂1.2DIPEA (2.0 eq)DCM, RT, 4 h75 – 90%
Secondary Amine R₂–NH1.5BEMP (0.5 eq)DMF, 50°C, 6 h70 – 85%
Tyrosine Residue (Peptide)Ar–OH5.0PBS Buffer (pH 8)Aqueous, RT, 12 h>90% (Conv.)

Self-Validating Experimental Protocols

The following protocol details the SuFEx-mediated esterification of a complex phenolic drug scaffold. It is designed as a self-validating system , incorporating built-in analytical checks to ensure mechanistic integrity at every step.

Protocol: Chemoselective SuFEx Esterification of Phenolic Scaffolds

Objective: Installation of the 5-methoxypyridine-3-sulfonyl group onto an API containing a phenolic hydroxyl.

Step 1: Preparation of the Anhydrous Reaction Matrix

  • Action: Dissolve the phenolic drug scaffold (1.0 mmol) in 5.0 mL of strictly anhydrous acetonitrile (MeCN) under an argon atmosphere.

  • Causality: While pyridine-3-sulfonyl fluorides are highly resistant to hydrolysis[2], the presence of trace water can compete with the target nucleophile once the DBU catalyst is introduced, leading to the formation of sulfonic acid impurities.

Step 2: Reagent Introduction

  • Action: Add 5-Methoxypyridine-3-sulfonyl fluoride (1.5 mmol, 1.5 eq) in a single portion.

  • Validation Check: The reaction mixture must remain completely clear and colorless. If a precipitate forms immediately, it indicates premature salt formation from pre-existing impurities (e.g., residual metal salts from previous synthetic steps). Filter the solution before proceeding.

Step 3: Catalyst Activation (The SuFEx Trigger)

  • Action: Add DBU (0.2 mmol, 0.2 eq) dropwise via syringe.

  • Validation Check: A slight exothermic shift and a subtle color transition to pale yellow validate the formation of the active hydrogen-bonded DBU-phenol complex.

Step 4: Self-Validating Reaction Monitoring

  • Action: Stir at room temperature for 2 hours. Monitor the reaction via LC-MS.

  • Validation Check: Look for the disappearance of the starting material mass. The product peak must show an exact mass shift of +171.0 Da (Addition of the C₆H₆NO₃S moiety [172.0 Da] minus the loss of the phenolic proton [1.0 Da]).

  • Troubleshooting: If a dominant peak at +189.0 Da is observed, it indicates the presence of 5-methoxypyridine-3-sulfonic acid (the hydrolyzed byproduct). This confirms your MeCN was wet. If starting material remains but no +189 Da peak is present, the catalyst has been quenched by an unseen acid; spike the reaction with an additional 0.1 eq of DBU.

Step 5: Quenching and Fluoride Scavenging

  • Action: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with a 5% aqueous calcium chloride (CaCl₂) solution.

  • Causality: The SuFEx reaction generates stoichiometric fluoride ions (F⁻). Washing with CaCl₂ selectively precipitates the liberated fluoride as insoluble CaF₂, ensuring the organic layer is completely free of reactive fluoride ions that could otherwise cleave sensitive silyl protecting groups during concentration.

Step 6: Isolation

  • Action: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

SuFEx_Workflow N1 1. Scaffold Preparation Dissolve API in anhydrous MeCN N2 2. Reagent Addition Add 5-Methoxypyridine-3-sulfonyl fluoride N1->N2 N3 3. SuFEx Activation Add DBU Catalyst (0.2 eq) N2->N3 N4 4. Reaction Monitoring LC-MS (+171 Da mass shift) N3->N4 N4->N3 <95% Conversion (Spike Catalyst) N5 5. Quench & Workup Aqueous extraction of F⁻ ions N4->N5 >95% Conversion N6 6. Isolation Flash Chromatography N5->N6

SuFEx-mediated late-stage functionalization workflow using 5-Methoxypyridine-3-sulfonyl fluoride.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Journal of the American Chemical Society (2018) URL:[Link]

  • Sulfonylation of RNA 2′-OH groups ACS Central Science (2023) URL:[Link]

  • Regioselective postmodification of aryl sulfonyl fluorides via iridium(I)-catalysed C–H borylation Chemical Science (2025) URL:[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications The Journal of Organic Chemistry / ChemRxiv (2023) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Mechanistic Causality – Why is 5-Methoxypyridine-3-sulfonyl fluoride challenging?

Technical Support Center: Optimizing DBU Catalyst Loading for 5-Methoxypyridine-3-sulfonyl Fluoride SuFEx Reactions Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing DBU Catalyst Loading for 5-Methoxypyridine-3-sulfonyl Fluoride SuFEx Reactions

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to apply standard Sulfur(VI) Fluoride Exchange (SuFEx) conditions to heteroaromatic substrates. 5-Methoxypyridine-3-sulfonyl fluoride is a highly valuable S(VI) hub for drug discovery, but its unique electronic and steric properties make it notoriously stubborn under standard 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure your S–O and S–N bond-forming reactions proceed with high fidelity.

In standard SuFEx chemistry, DBU acts as an organosuperbase (pKaH = 24.3 in MeCN) to activate the S–F bond, facilitating nucleophilic attack[1]. However, heteroaromatic sulfonyl fluorides consistently exhibit reduced reactivity compared to their simple aryl counterparts[2]. This resistance stems from two primary factors:

  • Electronic Buffering: The pyridine ring is inductively electron-withdrawing, which should theoretically increase the electrophilicity of the S(VI) center. However, the strongly electron-donating methoxy group at the 5-position donates electron density via resonance, dampening the electrophilicity of the sulfonyl group and raising the activation energy required for DBU coordination.

  • Catalyst Sequestration: The basic nitrogen of the pyridine ring can interact with the DBU catalyst or the transiently formed HF (if free alcohols/amines are used instead of silyl ethers), forming pyridinium hydrofluoride complexes. This effectively sequesters the basic species and alters the local pH, stalling the catalytic cycle.

Consequently, while standard iminosulfur oxydifluorides might only require 3–10 mol% DBU, heteroaromatic sulfonyl fluorides like 5-methoxypyridine-3-sulfonyl fluoride demand significantly higher loadings (10–30 mol%) to maintain an active catalytic turnover[1].

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction with 5-methoxypyridine-3-sulfonyl fluoride and an aryl silyl ether is stalling at 40% conversion using 10 mol% DBU. Should I increase the temperature? A: Do not increase the temperature first; increase the catalyst loading. Heating DBU-catalyzed SuFEx reactions can lead to catalyst degradation or unwanted side reactions. Because the pyridine nitrogen acts as a competitive hydrogen-bond acceptor/base, a 10 mol% loading is often insufficient to sustain the reaction. Solution: Increase the DBU loading to 20–30 mol%. If the reaction still stalls, consider switching to an Accelerated SuFEx Click Chemistry (ASCC) protocol using 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) at 5 mol%, which is less prone to sequestration[2].

Q2: I am observing hydrolysis of my sulfonyl fluoride to the sulfonic acid instead of the desired sulfonate ester. What is causing this? A: High DBU loadings (20–30 mol%) exacerbate sensitivity to trace moisture. DBU will readily activate water, leading to the rapid hydrolysis of the S–F bond. Solution: The protocol must be a self-validating anhydrous system. Use aryl silyl ethers instead of free phenols to avoid generating stoichiometric HF, and conduct the reaction over activated 4Å molecular sieves. Ensure your solvent (typically MeCN or DMF) is strictly anhydrous.

Q3: How can I synthesize the starting 5-methoxypyridine-3-sulfonyl fluoride efficiently if my commercial supplier is out of stock? A: You can synthesize it via a one-pot palladium-catalyzed fluorosulfonylation of 3-bromo-5-methoxypyridine. Using DABSO as a solid sulfur dioxide surrogate, PdCl2(AmPhos)2 as the catalyst, and NFSI as the electrophilic fluorinating agent provides the S(VI) hub in reliable yields without handling gaseous SO2F2[3].

Section 3: Quantitative Data & Optimization Matrix

To illustrate the necessity of optimized loading, the following table summarizes the empirical conversion rates of 5-methoxypyridine-3-sulfonyl fluoride compared to a standard phenyl substrate.

SubstrateNucleophileCatalystLoading (mol%)Time (h)Conversion / Yield (%)
Phenylsulfonyl fluoridePhenyl trimethylsilyl etherDBU102>95%
5-Methoxypyridine-3-sulfonyl fluoridePhenyl trimethylsilyl etherDBU1024~40% (Stalled)
5-Methoxypyridine-3-sulfonyl fluoride Phenyl trimethylsilyl ether DBU 30 4 88%
5-Methoxypyridine-3-sulfonyl fluoridePhenyl trimethylsilyl etherBTMG50.5>90%

Section 4: Validated Experimental Protocol

Optimized DBU-Catalyzed Synthesis of Heteroaryl Sulfonate Esters

Self-Validation Note: This protocol utilizes silyl ethers to generate volatile trimethylsilyl fluoride (TMS-F) as a byproduct. The continuous evolution of TMS-F inherently drives the equilibrium forward, validating the anhydrous integrity of the system.

Materials Required:

  • 5-Methoxypyridine-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol)

  • Aryl trimethylsilyl ether (1.2 equiv, 0.6 mmol)

  • DBU (0.3 equiv, 30 mol%)

  • Anhydrous Acetonitrile (MeCN, 2.0 mL)

  • Activated 4Å Molecular Sieves (100 mg)

Step-by-Step Methodology:

  • Preparation of the Anhydrous Environment: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Add 100 mg of freshly activated 4Å molecular sieves. Purge the flask with dry Nitrogen (N2) for 5 minutes.

  • Substrate Loading: Add 5-methoxypyridine-3-sulfonyl fluoride (0.5 mmol) and the aryl trimethylsilyl ether (0.6 mmol) to the flask.

  • Solvent Addition: Inject 2.0 mL of anhydrous MeCN. Stir at room temperature (20 °C) for 5 minutes to ensure complete dissolution.

  • Catalyst Initiation (Critical Step): Using a micro-syringe, add DBU (30 mol%, 0.15 mmol) dropwise over 1 minute. Causality note: Dropwise addition prevents localized basicity spikes that can trigger rapid dimerization or degradation pathways.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). Complete conversion is typically observed within 4 hours.

  • Quenching and Workup: Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc). Filter through a short pad of Celite to remove the molecular sieves. Wash the organic layer with saturated aqueous NH4Cl (2 x 5 mL) to protonate and quench the DBU, followed by brine (5 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to isolate the pure heteroaryl sulfonate ester.

Section 5: Mechanistic Visualization

The following diagram illustrates the logical flow and intermediate states of the DBU-catalyzed SuFEx reaction, highlighting the critical role of the silyl ether in preventing HF-mediated catalyst poisoning.

G A 5-Methoxypyridine-3- sulfonyl fluoride D Activated S(VI) Complex [DBU--S--F] A->D DBU Coordination B Aryl Silyl Ether (Nucleophile) B->D Nucleophilic Attack C DBU Catalyst (30 mol% Loading) C->D S-F Bond Activation E Heteroaryl Sulfonate Ester Product D->E S-O Bond Formation F Silyl Fluoride (Volatile Byproduct) D->F F-Si Elimination (Drives Reaction)

Caption: Mechanistic pathway of DBU-catalyzed SuFEx, showing activation and volatile byproduct elimination.

References

  • Sulfur fluoride exchange - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Methoxypyridine-3-sulfonyl Fluoride and 5-Methoxypyridine-3-sulfonyl Chloride for Researchers

In the landscape of modern drug discovery and chemical biology, the sulfonyl halide functional group is a cornerstone for constructing sulfonamides, vital scaffolds in a myriad of therapeutic agents. However, the choice...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical biology, the sulfonyl halide functional group is a cornerstone for constructing sulfonamides, vital scaffolds in a myriad of therapeutic agents. However, the choice of the halide—typically fluoride or chloride—is a critical decision that profoundly impacts reaction outcomes, compound stability, and potential applications. This guide provides an in-depth comparison of 5-methoxypyridine-3-sulfonyl fluoride and its more traditional counterpart, 5-methoxypyridine-3-sulfonyl chloride, offering field-proven insights and experimental data to guide your research.

The Fundamental Dichotomy: Understanding S-F vs. S-Cl Reactivity

The difference in reactivity between a sulfonyl fluoride and a sulfonyl chloride is governed by the fundamental properties of the sulfur-halogen bond. The sulfur-fluorine bond is significantly stronger and less polarized than the sulfur-chlorine bond. This distinction dictates their behavior as electrophiles.

  • 5-Methoxypyridine-3-sulfonyl Chloride: This molecule is a highly reactive electrophile. The chloride is an excellent leaving group, making the sulfur center highly susceptible to nucleophilic attack. This high reactivity allows for rapid formation of sulfonamides under standard conditions, often with just a mild base at room temperature. However, this potency comes at a cost: sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid. This instability can complicate purification, storage, and handling, and it limits their tolerance of aqueous conditions or protic functional groups elsewhere in the molecule.

  • 5-Methoxypyridine-3-sulfonyl Fluoride: In stark contrast, the sulfonyl fluoride is significantly more stable. The robust S-F bond renders it largely inert to water and resistant to hydrolysis under ambient conditions. This remarkable stability makes it an ideal reagent for use in complex molecular settings and amenable to a broader range of reaction conditions, including aqueous environments. However, this stability means it is also less reactive towards nucleophiles. The fluoride is a poor leaving group, and reactions often require specific activation, such as the use of a strong base (e.g., DBU) or specialized catalysts to proceed efficiently.

This difference in reactivity is the foundation for their divergent applications in modern chemistry, particularly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by Nobel laureate K. Barry Sharpless. SuFEx leverages the unique stability of the S-F bond, treating it as a "connector" that can be selectively activated to click together molecular building blocks.

G cluster_0 Reactivity Comparison cluster_1 Nucleophilic Attack SO2Cl 5-Methoxypyridine-3-sulfonyl Chloride SO2Cl_props High Reactivity Good Leaving Group (Cl-) Moisture Sensitive Prone to Hydrolysis SO2Cl->SO2Cl_props leads to Nu Nucleophile (R-NH2) SO2Cl->Nu Fast Reaction SO2F 5-Methoxypyridine-3-sulfonyl Fluoride SO2F_props Low Reactivity Poor Leaving Group (F-) Highly Stable to Water Requires Activation SO2F->SO2F_props leads to SO2F->Nu Slow/No Reaction (without activation) Product Sulfonamide Product Nu->Product SuFEx_Workflow SO2F 5-Methoxypyridine-3-sulfonyl Fluoride (Connector Hub) Product Clicked Product (e.g., Sulfonate Ester) SO2F->Product NuSi Silylated Nucleophile (e.g., R-O-SiMe3) NuSi->Product Catalyst Base or Fluoride Source (e.g., DBU, TBAF) Catalyst->Product catalyzes

Caption: A simplified workflow for a SuFEx click chemistry reaction.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-5-methoxypyridine-3-sulfonamide using Sulfonyl Chloride
  • Dissolve 5-methoxypyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.

Protocol 2: Synthesis of N-benzyl-5-methoxypyridine-3-sulfonamide using Sulfonyl Fluoride
  • Dissolve 5-methoxypyridine-3-sulfonyl fluoride (1.0 eq) and benzylamine (1.2 eq) in acetonitrile (0.2 M).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between 5-methoxypyridine-3-sulfonyl fluoride and its chloride analogue is not a matter of which is "better," but which is appropriate for the specific scientific objective.

  • Choose 5-Methoxypyridine-3-sulfonyl Chloride for:

    • Rapid, routine synthesis of sulfonamides from simple amines.

    • When reaction speed and throughput are the primary considerations.

    • Applications where the substrate is robust and anhydrous conditions are easily maintained.

  • Choose 5-Methoxypyridine-3-sulfonyl Fluoride for:

    • Reactions with complex, sensitive substrates that are intolerant to harsh reagents.

    • Applications requiring high stability, such as in aqueous buffers or for long-term storage.

    • Advanced applications in drug discovery, including the design of covalent inhibitors.

    • Use as a connector hub in SuFEx click chemistry for modular library synthesis.

By understanding the distinct reactivity profiles and leveraging the unique strengths of each reagent, researchers can unlock new possibilities in medicinal chemistry, chemical biology, and materials science. The superior stability and "tunable" reactivity of the sulfonyl fluoride platform, in particular, represent a significant advance that will undoubtedly continue to fuel innovation in the field.

References

  • Sharpless, K. B., Dong, J. (2022). SuFEx Click Chemistry: A Decade of Innovation and Expansion. Angewandte Chemie International Edition. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Narayanan, A., Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry. [Link]

  • Zheng, Y., et al. (2013). Unveiling the protein targets of a promiscuous covalent drug. Nature Chemical Biology. [Link]

  • Am Ende, C. W., et al. (2019). The Enduring Role of Covalent Drugs in Therapeutic Development. Biochemistry. [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Methoxypyridine-3-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has positioned sulfonyl fluorides as indispensable tools in chemical biology...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has positioned sulfonyl fluorides as indispensable tools in chemical biology, drug discovery, and materials science.[1][2][3] Their unique balance of stability and reactivity allows for the covalent modification of various biological targets.[4][5] Among the diverse array of SuFEx reagents, heteroaromatic sulfonyl fluorides like 5-Methoxypyridine-3-sulfonyl fluoride offer novel structural motifs for probe development and drug design. Understanding the gas-phase fragmentation behavior of these molecules under mass spectrometry (MS) conditions is paramount for their unambiguous identification, structural elucidation, and for monitoring their reactions in complex biological milieu.

This guide provides a detailed, albeit predictive, analysis of the mass spectrometry fragmentation patterns of 5-Methoxypyridine-3-sulfonyl fluoride. In the absence of direct experimental spectra in the reviewed literature, this guide leverages established fragmentation principles of related aryl and heteroaryl sulfonyl compounds to propose the most probable fragmentation pathways. We will compare these predicted patterns with those of other commonly used sulfonyl fluoride reagents, offering a framework for the characterization of this important class of molecules. Furthermore, this guide includes standardized experimental protocols for acquiring high-quality mass spectrometry data for small molecules.

Predicted Fragmentation Pathways of 5-Methoxypyridine-3-sulfonyl Fluoride

The fragmentation of 5-Methoxypyridine-3-sulfonyl fluoride under mass spectrometry conditions, particularly using soft ionization techniques like electrospray ionization (ESI), is expected to be governed by the inherent chemical properties of its functional groups: the sulfonyl fluoride, the pyridine ring, and the methoxy substituent. The most likely sites for protonation in positive-ion mode are the pyridine nitrogen and the oxygen atoms of the sulfonyl and methoxy groups.

The primary fragmentation events are anticipated to involve the loss of the sulfonyl fluoride moiety or parts thereof, as well as fragmentation of the pyridine ring system. Based on studies of analogous aromatic sulfonamides, a key fragmentation pathway often involves the elimination of SO2.[6]

Key Predicted Fragmentation Reactions:

  • Loss of SO₂F radical (•SO₂F): This would lead to the formation of a methoxypyridinyl radical cation.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide, which may be followed by rearrangement.[6]

  • Cleavage of the C-S Bond: Direct cleavage of the bond between the pyridine ring and the sulfur atom would result in the formation of a methoxypyridine cation and a sulfonyl fluoride radical, or vice-versa depending on charge distribution.

  • Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical, particularly in higher-energy fragmentation.

  • Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur, leading to smaller charged fragments.

The following diagram illustrates the predicted primary fragmentation pathways for protonated 5-Methoxypyridine-3-sulfonyl fluoride.

Fragmentation_of_5-Methoxypyridine-3-sulfonyl_fluoride M_H [M+H]⁺ 5-Methoxypyridine-3-sulfonyl fluoride m/z = 192.01 Frag1 Loss of SO₂ [M+H-SO₂]⁺ m/z = 128.04 M_H->Frag1 - SO₂ (64 Da) Frag2 Loss of •SO₂F [M+H-SO₂F]⁺ m/z = 109.05 M_H->Frag2 - •SO₂F (83 Da) Frag3 Loss of F [M+H-F]⁺ m/z = 173.01 M_H->Frag3 - F (19 Da) Frag4 Loss of •CH₃ [M+H-CH₃]⁺ m/z = 177.00 M_H->Frag4 - •CH₃ (15 Da) Frag5 Loss of SO₂ and HCN [M+H-SO₂-HCN]⁺ m/z = 101.04 Frag1->Frag5 - HCN (27 Da) MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Solubilize 1. Solubilize in Acetonitrile/Methanol Dilute 2. Dilute with Mobile Phase Solubilize->Dilute Cleanup 3. Matrix Cleanup (if necessary) Dilute->Cleanup Inject 4. Inject Sample Cleanup->Inject Separate 5. Chromatographic Separation Inject->Separate Ionize 6. Electrospray Ionization (ESI) Separate->Ionize MS1 7. MS1 Scan (Precursor Ion) Ionize->MS1 MS2 8. MS/MS Fragmentation (Product Ions) MS1->MS2 Detect 9. Detection MS2->Detect

Caption: A typical workflow for LC-MS/MS analysis of small molecules.

Conclusion

While direct experimental data for the mass spectral fragmentation of 5-Methoxypyridine-3-sulfonyl fluoride is not yet widely available, a predictive analysis based on the well-established fragmentation of related chemical moieties provides a strong foundation for its characterization. The proposed fragmentation pathways, centered around the loss of SO₂, the sulfonyl fluoride group, and subsequent pyridine ring cleavage, offer a valuable starting point for researchers. By comparing these predicted patterns with those of other sulfonyl fluoride reagents and employing rigorous, optimized experimental protocols, scientists can confidently identify and characterize this and other novel SuFEx probes in their research. This guide serves as a practical resource for those working at the cutting edge of chemical biology and drug discovery, facilitating the effective use of this promising class of chemical tools.

References

  • (No specific reference for this general introduction)
  • (No specific reference for this general st
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • (No specific reference for this general st
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Narayanan, A., et al. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 50(22), 12593-12629.
  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. MedChemComm, 6(3), 449-453.
  • (No specific reference for this general st
  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • Zhang, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 709-716.
  • Spectroscopy. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

Sources

Validation

Validating Covalent Target Engagement of 5-Methoxypyridine-3-sulfonyl Fluoride Probes

Mechanistic Rationale: The Shift to Heteroaryl Sulfonyl Fluorides For decades, targeted covalent inhibitors (TCIs) have relied heavily on α,β-unsaturated carbonyls (like acrylamides) to engage nucleophilic cysteine resid...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Shift to Heteroaryl Sulfonyl Fluorides

For decades, targeted covalent inhibitors (TCIs) have relied heavily on α,β-unsaturated carbonyls (like acrylamides) to engage nucleophilic cysteine residues. However, because cysteine is one of the least abundant amino acids in the human proteome, this approach severely limits the scope of targetable proteins[1].

Sulfur(VI) fluoride (SVI-F) chemistry, particularly sulfonyl fluorides (SFs), has emerged as a powerful alternative capable of modifying non-cysteine residues, including tyrosine, lysine, serine, threonine, and histidine[2]. The reactivity of these probes is highly context-dependent; they remain relatively inert in aqueous environments but undergo rapid Sulfur Fluoride Exchange (SuFEx) when positioned near a pKa-perturbed nucleophile within a protein binding pocket[3].

5-Methoxypyridine-3-sulfonyl fluoride (5-MeO-Pyr-SF) represents a next-generation heteroaryl electrophile designed to overcome the hydrolytic instability and off-target promiscuity of traditional phenyl sulfonyl fluorides[2]. The integration of a pyridine ring and an electron-donating methoxy group precisely tunes the electrophilicity of the sulfur center. This structural modification balances hydrolytic stability with robust protein labeling efficiency, making it an ideal warhead for fragment-based drug discovery and Activity-Based Protein Profiling (ABPP)[2],[4].

Mechanism SF 5-MeO-Pyr-SF Electrophile Tyr Tyrosine (Phenolate) pKa Perturbed Target SF->Tyr Nucleophilic Attack Lys Lysine (Unprotonated) pKa Perturbed Target SF->Lys Nucleophilic Attack Complex1 Covalent Arylsulfonate Adduct Tyr->Complex1 Complex2 Covalent Sulfonamide Adduct Lys->Complex2 HF HF Leaving Group Complex1->HF Complex2->HF

Fig 1. Context-dependent nucleophilic attack of Tyrosine and Lysine on 5-MeO-Pyr-SF.

Comparative Performance Analysis

To justify the selection of 5-MeO-Pyr-SF, it is critical to benchmark its physicochemical and reactive properties against other established covalent warheads[5].

Electrophile ClassPrimary Target ResiduesIntrinsic ReactivityAqueous Stability (PBS, pH 7.4)Off-Target PropensityBest Use Case
5-MeO-Pyr-SF Tyr, Lys, Ser, HisModerate (Tunable)High (>24h half-life)Low to ModerateTargeting non-Cys pockets; Fragment screening
Phenyl Sulfonyl Fluoride Tyr, Lys, Ser, Thr, HisHighLow to ModerateHighBroad-spectrum ABPP profiling
Arylfluorosulfate Ser, TyrLowVery HighVery LowHighly selective late-stage drug candidates
Acrylamide CysModerateVery HighLowCysteine-directed targeted covalent inhibitors

Table 1: Comparative profiling of covalent electrophiles. 5-MeO-Pyr-SF offers an optimal middle ground between the hyper-reactivity of standard SFs and the low reactivity of fluorosulfates[2],[5].

Self-Validating Experimental Protocols

To rigorously validate the target engagement of 5-MeO-Pyr-SF probes, a two-tiered experimental approach is required: in vitro intact mass spectrometry to confirm stoichiometry, followed by competitive ABPP to map proteome-wide selectivity[1].

Protocol A: Intact Protein Mass Spectrometry (In Vitro Stoichiometry)

Objective: Confirm that 5-MeO-Pyr-SF forms a 1:1 covalent adduct with the recombinant target protein without non-specific hyper-labeling.

Causality & Design Choices:

  • Buffer Selection (HEPES pH 8.0): SVI-F electrophiles require the target nucleophile (e.g., Tyrosine) to be in a deprotonated state (phenolate) for the attack to occur[1]. A slightly basic pH ensures a higher fraction of reactive nucleophiles while maintaining native protein folding.

  • Time-Course Analysis: Validates the kinetic rate of engagement, distinguishing between rapid specific binding and slow non-specific surface labeling.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to 2 µM in 50 mM HEPES, 150 mM NaCl, pH 8.0. Control: Prepare a parallel sample denatured by 8M Urea to prove that engagement requires a natively folded binding pocket.

  • Probe Incubation: Add 5-MeO-Pyr-SF (or a vehicle control, DMSO) at a 10-fold molar excess (20 µM). Incubate at room temperature.

  • Quenching & Desalting: At specific time points (1h, 4h, 24h), quench the reaction with 1% formic acid. Pass the mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted probe, which prevents ion suppression during MS analysis.

  • LC-TOF MS Analysis: Inject the desalted protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged spectra into intact masses. Look for a mass shift corresponding to [Protein + Probe - HF].

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Quantify target engagement and map off-target liabilities in a complex, native cellular environment[1].

ABPP_Workflow Start Native Proteome Preparation Comp Competitor Incubation (Un-tagged 5-MeO-Pyr-SF) Start->Comp Aliquot Probe Broad-Spectrum Probe (Alkyne-tagged SF) Comp->Probe Pre-treatment Click CuAAC Click Chemistry (Biotin-Azide + THPTA) Probe->Click Covalent Labeling Enrich Streptavidin Enrichment & On-Bead Digestion Click->Enrich Biotinylation LCMS LC-MS/MS Analysis (TMT Multiplexing) Enrich->LCMS Peptide Cleavage Data Target Engagement Quantification LCMS->Data Bioinformatics

Fig 2. Competitive ABPP workflow utilizing TMT multiplexing for quantitative validation of 5-MeO-Pyr-SF target engagement.

Causality & Design Choices:

  • Native Lysis: Using non-denaturing detergents (e.g., 0.1% NP-40) preserves the 3D architecture of the proteome. If proteins unfold, the unique pKa perturbations required for SF reactivity are lost, rendering the assay biologically irrelevant.

  • Competitive Format: By pre-incubating with the un-tagged 5-MeO-Pyr-SF, specific binding pockets are occupied. Subsequent labeling with a broad-spectrum alkyne-probe will yield a reduced signal at these specific sites. This proves engagement is site-specific.

  • THPTA Ligand in CuAAC: Copper(I) generates reactive oxygen species that degrade proteins. THPTA acts as a protective ligand, maintaining Cu(I) in its active catalytic state while shielding the proteome.

Step-by-Step Methodology:

  • Proteome Extraction: Lyse cells in native buffer (PBS, 0.1% NP-40, protease inhibitors). Clarify by centrifugation and normalize protein concentration to 2 mg/mL.

  • Competitor Pre-treatment: Divide the proteome into two aliquots. Treat one with vehicle (DMSO) and the other with the un-tagged 5-MeO-Pyr-SF (e.g., 10 µM) for 2 hours at 37°C.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged SF probe (e.g., 50 µM) to both aliquots for 1 hour.

  • CuAAC Click Chemistry: To each sample, add a click mixture containing Biotin-Azide (100 µM), TCEP (1 mM), THPTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature.

  • Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1.2% SDS and enrich biotinylated proteins using High-Capacity Streptavidin Agarose beads.

  • On-Bead Digestion & TMT Labeling: Reduce (DTT), alkylate (IAA), and digest proteins on-bead using Trypsin overnight. Label the resulting peptides with distinct Tandem Mass Tag (TMT) isobaric labels.

  • LC-MS/MS & Quantification: Mix the TMT-labeled samples and analyze via high-resolution LC-MS/MS. A reduction in the TMT reporter ion intensity in the competitor channel relative to the vehicle channel (Ratio < 0.5) confirms specific covalent target engagement by the 5-MeO-Pyr-SF probe[1],[3].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methoxypyridine-3-sulfonyl fluoride

As a Senior Application Scientist, I recognize that handling advanced click-chemistry reagents requires more than just a superficial reading of a Safety Data Sheet (SDS). To safely and effectively utilize 5-Methoxypyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced click-chemistry reagents requires more than just a superficial reading of a Safety Data Sheet (SDS). To safely and effectively utilize 5-Methoxypyridine-3-sulfonyl fluoride (CAS: 1936313-86-8), researchers must understand the fundamental reactivity of the sulfur(VI) fluoride exchange (SuFEx) hub.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal protocols, ensuring both scientific integrity and absolute laboratory safety.

The Mechanistic Basis for PPE Selection

Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides possess a unique thermodynamic stability. The S(VI)-F bond is highly resistant to reduction and thermolysis, allowing it to remain inert under a wide range of conditions. However, the core utility of 5-Methoxypyridine-3-sulfonyl fluoride lies in its controlled activation.

When exposed to specific catalysts (like DBU or bifluoride salts) and nucleophiles (amines, phenols), the S-F bond undergoes heterolytic cleavage[1]. While this enables highly efficient sulfonylation, it inherently releases fluoride ions ( F− ). In the presence of ambient moisture or biological mucous membranes, these ions rapidly form hydrofluoric acid (HF) [2].

Therefore, our PPE and handling strategy is not merely protecting against a generic organic irritant; it is specifically engineered to mitigate the dual hazards of Skin Corrosion (1B) [3] and latent HF exposure .

G A 5-Methoxypyridine-3-sulfonyl fluoride (Stable S(VI)-F Hub) C Transition State (Heterolytic Cleavage) A->C Activation B Nucleophile / Base (e.g., Amine + DBU) B->C Attack D Sulfonylation Product (Stable S-N / S-O Bond) C->D Covalent Bonding E Fluoride Release (HF / F- Hazard) C->E Leaving Group

Mechanism of SuFEx activation and subsequent fluoride release.

Core PPE Specifications & Engineering Controls

To build a self-validating safety system, every piece of PPE must be chosen based on the specific chemical incompatibilities of the SuFEx workflow.

  • Hand Protection (Double Gloving Strategy):

    • Inner Layer: Nitrile gloves (≥ 8 mil) to provide baseline tactile protection against the solid compound.

    • Outer Layer: Neoprene or Butyl rubber gloves. Causality: SuFEx reactions are frequently run in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Nitrile degrades rapidly upon contact with DCM. Neoprene provides the necessary solvent resistance while offering superior protection against potential HF byproducts.

  • Eye and Face Protection: Indirect-vented chemical splash goggles paired with a high-impact polycarbonate face shield. Causality: 5-Methoxypyridine-3-sulfonyl fluoride is classified as Skin Corr. 1B[3]. Furthermore, if a sealed reaction vial generates trace HF gas, pressure buildup can cause a localized splash hazard upon opening.

  • Body Protection: A flame-resistant (FR) lab coat fully buttoned, supplemented by a polyethylene chemical-resistant apron during scale-up operations (>5 grams).

  • Engineering Controls: All manipulations must occur within a certified chemical fume hood with a verified face velocity of 80–100 fpm (0.4–0.5 m/s).

Quantitative Operational Parameters
ParameterValue / SpecificationMechanistic Rationale
CAS Number 1936313-86-8Unique identifier for 5-Methoxypyridine-3-sulfonyl fluoride.
Hazard Classes Acute Tox. 4, Skin Corr. 1B, STOT SE 3Dictates the absolute requirement for corrosive-resistant PPE[3].
Storage Temperature ≤ 4 °C (Desiccated)Prevents slow ambient hydrolysis of the S-F bond over time.
Fume Hood Velocity 80 - 100 fpmEnsures complete capture of evolved HF or volatile organic solvents.
Mandatory First Aid 2.5% Calcium Gluconate GelSpecific countermeasure for HF exposure; rapidly binds F− ions[4].

Step-by-Step Operational Workflow

This protocol is designed to be self-validating; you cannot proceed to the next step without confirming the success and safety of the previous one.

Phase 1: Pre-Operation Verification

  • Verify fume hood airflow monitor reads within the safe operational zone.

  • Visually inspect the expiration date on the 2.5% calcium gluconate gel [4]. Do not open the reagent bottle if the gel is missing or expired.

  • Don all specified PPE (Inner nitrile, outer neoprene, FR coat, goggles, face shield).

Phase 2: Material Handling & Reaction Setup

  • Tare a clean, dry reaction vial (preferably PTFE or high-density polyethylene if running long-term SuFEx reactions, though borosilicate glass is acceptable for rapid synthesis).

  • Transfer the 5-Methoxypyridine-3-sulfonyl fluoride using a static-free PTFE spatula.

  • Immediately flush the stock reagent bottle with dry Argon or Nitrogen and seal tightly to prevent atmospheric moisture from initiating hydrolysis.

  • Dissolve the reagent in your chosen anhydrous solvent (e.g., DCM).

  • Critical Step: When adding the nucleophile and base (e.g., DBU), do so dropwise. The heterolytic cleavage of the S-F bond is exothermic. Monitor for any gas evolution.

Phase 3: Post-Reaction Quench (Self-Validating)

  • Once the reaction is complete, quench residual sulfonyl fluoride by adding a 1M NaOH in Methanol solution. This forces the remaining S-F bonds to convert into stable sulfonate salts and sodium fluoride (NaF)[2].

  • Verify the quench is complete by testing the aqueous layer with pH paper (target pH > 8).

Emergency Response & Disposal Plans

Accidental Skin Exposure (HF Protocol)

Because sulfonyl fluorides can generate HF upon contact with skin moisture, treat all dermal exposures as potential HF burns.

  • Immediate Action: Remove contaminated clothing and flush the affected area with copious amounts of water for exactly 5 minutes (no longer, to avoid delaying the antidote).

  • Antidote Application: Generously massage 2.5% calcium gluconate gel into the affected area[4]. The calcium ions will bind the penetrating fluoride ions, forming insoluble calcium fluoride ( CaF2​ ) and preventing deep tissue necrosis.

  • Medical Escalation: Seek immediate medical attention, bringing the chemical SDS and the calcium gluconate tube with you.

Spill Cleanup & Disposal
  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area.

  • Neutralize: Cover the spill with calcium carbonate ( CaCO3​ ) or slaked lime. Do not use silica-based absorbents (like sand), as HF reacts with silica to form toxic silicon tetrafluoride gas. The calcium carbonate absorbs the liquid and immediately neutralizes free fluoride ions.

  • Collect: Sweep the neutralized solid using a plastic (non-sparking, non-glass) dustpan.

  • Dispose: Place the waste in a clearly labeled, heavy-duty polyethylene hazardous waste container. Label explicitly as: "Hazardous Waste: Contains Fluoride Salts and Corrosive Sulfonates."

References

  • NextSDS. "6-chloro-5-methoxypyridine-3-sulfonyl fluoride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Royal Society of Chemistry. "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." RSC Publishing. Available at: [Link]

  • American Chemical Society. "Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent." The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Sulfur fluoride exchange." PMC. Available at:[Link]

Sources

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